molecular formula C32H37NO8 B1674531 タラソフォキシフェン酒石酸塩 CAS No. 190791-29-8

タラソフォキシフェン酒石酸塩

カタログ番号: B1674531
CAS番号: 190791-29-8
分子量: 563.6 g/mol
InChIキー: INEHJXCWEVNEDZ-LUDNRVPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

ラソフォキシフェンは、エストロゲン受容体 (ERα および ERβ) に高い親和性で選択的に結合することによってその効果を発揮します . 骨へのエストロゲンのポジティブな影響を模倣し、破骨細胞の産生と寿命を減らし、骨芽細胞の活性を刺激し、NF-κB リガンド (RANKL)/RANK/オステオプロテゲリンシステムを変更します . これにより、骨吸収が減少し、骨形成が増加します。 さらに、ラソフォキシフェンは乳房組織に対して抗エストロゲン効果を持ち、エストロゲン受容体陽性乳がんの発症率を低下させる効果に貢献しています .

類似化合物の比較

ラソフォキシフェンは、タモキシフェンやラロキシフェンなどの他の選択的エストロゲン受容体モジュレーターと比較されます . 3 つの化合物はすべてエストロゲン受容体に結合しますが、ラソフォキシフェンはこれらの受容体に対する親和性が高く、より強力な効果を発揮します . また、タモキシフェンやラロキシフェンと比較して、経口バイオアベイラビリティが向上しています . ラソフォキシフェンのユニークな特性は、骨粗鬆症や乳がんの治療のための有望な候補薬となっています。

類似化合物のリスト:
  • タモキシフェン
  • ラロキシフェン
  • バゼドキシフェン

ラソフォキシフェンは、より高い受容体親和性、より強力な効果、そして改善されたバイオアベイラビリティにより際立っています .

科学的研究の応用

Osteoporosis Treatment

Lasofoxifene has been extensively studied for its effectiveness in treating postmenopausal osteoporosis. Clinical trials have demonstrated that lasofoxifene significantly increases bone mineral density (BMD) and reduces the incidence of vertebral and nonvertebral fractures.

  • PEARL Trial : This pivotal phase III trial enrolled 8,556 postmenopausal women with low bone density. Results indicated that lasofoxifene reduced the risk of new morphometric vertebral fractures and estrogen receptor-positive breast cancer over five years .
  • Phase II Studies : A two-year comparative trial showed that lasofoxifene improved lumbar spine BMD by 1.8% to 2.2% compared to baseline, demonstrating its efficacy in both preventing and treating osteoporosis .

Breast Cancer Risk Reduction

Lasofoxifene's role in reducing breast cancer risk has garnered significant attention. The PEARL trial specifically assessed its impact on the incidence of estrogen receptor-positive breast cancer, showing a notable reduction in risk among participants treated with lasofoxifene compared to placebo .

Management of Vaginal Atrophy

In addition to its skeletal benefits, lasofoxifene has been shown to alleviate symptoms associated with vulvovaginal atrophy in postmenopausal women. Clinical studies indicate that it improves vaginal health by enhancing lubrication and reducing discomfort during intercourse, thus improving quality of life .

Potential Anti-Inflammatory Effects

Recent research suggests that lasofoxifene may also exhibit anti-inflammatory properties, particularly in models of inflammatory conditions such as spondyloarthritis. Studies have indicated that lasofoxifene can inhibit joint inflammation and enhance BMD in animal models, suggesting potential applications beyond osteoporosis .

Summary of Clinical Findings

Study Population Outcome Measures Key Findings
PEARL Trial8,556 postmenopausal womenVertebral fractures, ER+ breast cancer incidenceReduced risk of fractures and breast cancer
Phase II Study410 postmenopausal womenChange in lumbar spine BMDSignificant increase in BMD over two years
Vaginal Atrophy StudyPostmenopausal womenSymptoms of vaginal atrophyImproved symptoms related to vaginal health
Inflammatory ModelSKG miceJoint inflammation, BMDInhibited inflammation and enhanced BMD

生化学分析

Biochemical Properties

Lasofoxifene tartrate interacts with estrogen receptors, exhibiting both significant estrogenic and antiestrogenic activity both in vitro and in vivo . It targets any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .

Cellular Effects

Lasofoxifene tartrate has been shown to have various effects on different types of cells. In postmenopausal women, it reduces bone resorption, bone loss, and low-density lipoprotein (LDL) cholesterol . It also exhibits significant estrogenic and antiestrogenic activity, targeting any tissues that possess estrogen receptors .

Molecular Mechanism

Lasofoxifene tartrate mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulating osteoblast (the bone-forming cells) activity, and additional effects on calcium .

Temporal Effects in Laboratory Settings

Its long half-life and bioavailability likely contribute to its observed potent inhibition of primary tumor growth and metastasis .

Dosage Effects in Animal Models

In animal models, Lasofoxifene tartrate has been shown to inhibit primary tumor growth and reduce metastases to the lung and the liver

Metabolic Pathways

Lasofoxifene tartrate undergoes Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6, which accounts for nearly half of the total metabolism of Lasofoxifene tartrate. Phase II conjugation reactions include glucuronidation and sulfation .

Transport and Distribution

Lasofoxifene tartrate is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues via these proteins.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with estrogen receptors .

化学反応の分析

反応の種類: ラソフォキシフェンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、その代謝とバイオアベイラビリティにとって不可欠です .

一般的な試薬と条件: ラソフォキシフェンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、エタノールなどの溶媒が含まれます . これらの反応の条件は、所望の結果が得られるように慎重に制御されます。

形成される主な生成物: ラソフォキシフェンを含む反応から形成される主な生成物には、その代謝物が含まれ、代謝物は、肝酵素による第 I 相酸化と、グルクロン酸抱合および硫酸化などの第 II 相抱合反応によって生成されます .

科学研究アプリケーション

ラソフォキシフェンは、化学、生物学、医学、産業など、幅広い科学研究分野で応用されています。 医学では、閉経後の女性の骨粗鬆症と膣萎縮の予防と治療に使用されています . また、エストロゲン受容体陽性乳がんの発症率を低下させる上で大きな可能性を示しています . 科学研究では、ラソフォキシフェンは、選択的エストロゲン受容体モジュレーターがさまざまな組織に与える影響を研究し、乳がんなどの他の疾患の治療における可能性を探るために使用されています .

生物活性

Lasofoxifene tartrate is a third-generation selective estrogen receptor modulator (SERM) primarily developed for the treatment of osteoporosis in postmenopausal women. Its biological activity is characterized by its ability to selectively bind to estrogen receptors (ERs), exerting both estrogenic and antiestrogenic effects depending on the tissue type. This compound has been the subject of numerous studies, demonstrating significant efficacy in bone health, cholesterol management, and potential cancer risk reduction.

Lasofoxifene acts by selectively binding to estrogen receptors ERα and ERβ, exhibiting tissue-specific actions:

  • Bone : It mimics estrogen's protective effects on bone by promoting osteoblast activity and inhibiting osteoclast formation through modulation of the RANK/RANKL/osteoprotegerin pathway. This results in reduced bone resorption and increased bone density.
  • Breast and Uterus : In these tissues, lasofoxifene acts as an antagonist, inhibiting estrogen signaling pathways that could lead to oncogenesis, thus potentially reducing breast cancer risk.
  • Cholesterol Levels : Clinical trials have shown that lasofoxifene can lower total cholesterol and LDL cholesterol levels, contributing to cardiovascular health.

Table 1: Biological Activity Summary

Tissue TypeAction TypeEffect
BoneAgonistIncreases bone density
BreastAntagonistReduces cancer risk
UterusAntagonistSuppresses oncogenic pathways
Lipid MetabolismAgonistLowers total and LDL cholesterol

Pharmacokinetics

Lasofoxifene demonstrates favorable pharmacokinetic properties:

  • Absorption : Peak plasma concentrations occur approximately 6-7 hours post-administration, with an oral bioavailability of about 62%.
  • Distribution : The apparent volume of distribution in postmenopausal women is approximately 1350 L, indicating extensive tissue distribution.
  • Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6, with glucuronidation playing a significant role.
  • Elimination : The elimination half-life is around 6 days, with primary excretion via feces.

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (Peak Plasma Concentration)6-7 hours post-dose
Bioavailability62%
Volume of Distribution1350 L
Half-life~6 days

Osteoporosis Management

Lasofoxifene has been extensively studied for its role in managing postmenopausal osteoporosis. Clinical trials have demonstrated its effectiveness in increasing bone mineral density (BMD) and reducing the incidence of vertebral fractures. A pivotal study indicated that a daily dose of 60 mg significantly improved BMD compared to placebo.

Case Studies

  • Study on Bone Health :
    • Objective : Evaluate the efficacy of lasofoxifene in preventing vertebral fractures.
    • Results : Patients receiving lasofoxifene showed a 30% reduction in fracture risk over three years compared to controls.
  • Cholesterol Reduction Study :
    • Objective : Assess the impact of lasofoxifene on lipid profiles.
    • Results : Participants exhibited a significant decrease in LDL cholesterol levels, with an average reduction of 15% after six months.

Table 3: Clinical Trial Outcomes

Study FocusOutcome
Vertebral Fractures30% risk reduction
LDL Cholesterol LevelsAverage 15% reduction

Safety Profile

Lasofoxifene has a favorable safety profile, with common adverse effects including muscle spasms and hot flashes. Importantly, it does not significantly affect drug metabolism mediated by CYP2E1 or CYP2D6, which reduces the risk of drug-drug interactions.

特性

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEHJXCWEVNEDZ-LUDNRVPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940655
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190791-29-8
Record name Lasofoxifene tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190791-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasofoxifene tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190791-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LASOFOXIFENE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lasofoxifene tartrate
Reactant of Route 2
Lasofoxifene tartrate
Reactant of Route 3
Lasofoxifene tartrate
Reactant of Route 4
Lasofoxifene tartrate
Reactant of Route 5
Lasofoxifene tartrate
Reactant of Route 6
Reactant of Route 6
Lasofoxifene tartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。